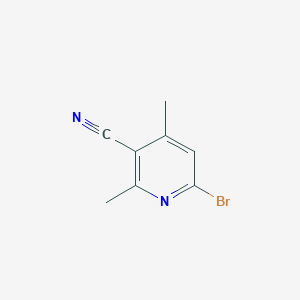

6-Bromo-2,4-dimethylpyridine-3-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H7BrN2 |

|---|---|

Molecular Weight |

211.06 g/mol |

IUPAC Name |

6-bromo-2,4-dimethylpyridine-3-carbonitrile |

InChI |

InChI=1S/C8H7BrN2/c1-5-3-8(9)11-6(2)7(5)4-10/h3H,1-2H3 |

InChI Key |

TYPFSYDLKDXZMA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=C1C#N)C)Br |

Origin of Product |

United States |

Foundational & Exploratory

Reactivity profile of 6-Bromo-2,4-dimethylpyridine-3-carbonitrile in organic synthesis

Technical Guide for Organic Synthesis & Medicinal Chemistry [1]

Executive Summary & Structural Analysis[1]

6-Bromo-2,4-dimethylpyridine-3-carbonitrile represents a highly functionalized pyridine scaffold, often utilized as a "linchpin" intermediate in the synthesis of kinase inhibitors, GPCR ligands, and agrochemicals.[1] Its utility stems from the orthogonal reactivity of its three distinct functional zones, allowing for sequential, regioselective derivatization.[1]

Electronic Architecture

The molecule features a push-pull electronic system that dictates its reactivity:[1]

-

The Pyridine Core: Electron-deficient, susceptible to nucleophilic attack but resistant to electrophilic substitution.[1]

-

C3-Nitrile (EWG): A strong electron-withdrawing group that significantly lowers the LUMO energy of the ring, activating the C2, C4, and C6 positions.[1] Critically, it is para to the C6-bromide, creating a "perfect storm" for nucleophilic aromatic substitution (

). -

C6-Bromide: The primary electrophilic site.[1] Its reactivity is amplified by both the ring nitrogen (

-position) and the C3-nitrile ( -

C2/C4-Methyls: These alkyl groups are rendered acidic ("benzylic-like") by the electron-deficient heterocycle.[1] The C2-methyl is particularly activated due to the combined inductive effects of the adjacent nitrogen and the ortho-nitrile.[1]

Reactivity Map & Decision Matrix

The following diagram visualizes the orthogonal reaction pathways available for this scaffold.

Figure 1: Orthogonal reactivity zones of this compound.

Deep Dive: Reactivity Zones

Zone 1: The C6-Bromine (Primary Electrophile)

The C6 position is the most reactive site on the molecule.[2] The bromine atom is activated for displacement by two major factors:

- -Effect: Proximity to the pyridine nitrogen lowers the transition state energy for nucleophilic attack.[1]

- -Activation: The nitrile group at C3 withdraws electron density via resonance from the C6 position, making it exceptionally electrophilic.[1]

Key Transformations:

-

Suzuki-Miyaura Coupling: The C-Br bond undergoes facile oxidative addition with Pd(0).[1][2] Standard conditions (Pd(PPh3)4, Na2CO3, Dioxane/H2O) typically yield >90% conversion with aryl boronic acids.[2]

- Displacement: Unlike unactivated bromopyridines, this scaffold reacts with primary and secondary amines under mild heating (60-80°C) without the need for palladium catalysis, driven by the C3-CN activation.[1]

Zone 2: The Methyl Groups (C-H Activation)

The methyl groups at C2 and C4 are chemically distinct.[2]

-

Acidity Hierarchy: C2-Me > C4-Me.

-

Lateral Lithiation: Treatment with strong bases (LDA or LiHMDS at -78°C) results in selective deprotonation at C2 .[1][2] The resulting carbanion can be trapped with electrophiles (aldehydes, alkyl halides).[2]

-

Condensation Reactions: In Knoevenagel-type condensations (e.g., with benzaldehyde), the C4-methyl is often more reactive despite being less acidic.[1] This is due to steric crowding at C2; the C4 position is less hindered, allowing for easier approach of the electrophile.

Zone 3: The C3-Nitrile (Functional Handle)

The nitrile is generally robust during C6 and methyl manipulations but can be transformed in late-stage synthesis:[2]

-

Hydrolysis: Basic hydrolysis (NaOH/H2O2) yields the primary amide.[2] Acidic hydrolysis (HCl) yields the carboxylic acid.[2]

-

Heterocycle Formation: Reaction with sodium azide (NaN3) and a Lewis acid (ZnBr2) generates the tetrazole, a common bioisostere for carboxylic acids in drug design.[2]

Synthesis of the Core Scaffold

While commercially available, the scaffold can be synthesized via a modified Guareschi-Thorpe condensation or Hantzsch-type synthesis.[1]

Proposed Synthetic Route:

-

Condensation: Reaction of 3-aminocrotononitrile with ethyl acetoacetate (or equivalent diketone precursor) yields the intermediate 2,4-dimethyl-6-hydroxypyridine-3-carbonitrile (often existing as the pyridone tautomer).[1]

-

Bromination: Treatment of the hydroxy-pyridine with Phosphorus Oxybromide (POBr3) at 140°C converts the C6-OH to C6-Br.[1]

-

Note: POBr3 is preferred over PBr3/Br2 to minimize side reactions at the methyl groups.[1]

-

| Step | Reagents | Temp | Yield (Est.) | Key Mechanism |

| 1 | 3-Aminocrotononitrile + Ethyl Acetoacetate | Reflux | 65-75% | Cyclocondensation |

| 2 | POBr3 (neat or in Toluene) | 120-140°C | 80-90% | Deoxybromination |

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling at C6

Target: Introduction of aryl group at C6.[1]

-

Setup: In a sealed tube, dissolve this compound (1.0 equiv) and Aryl-Boronic Acid (1.2 equiv) in 1,4-Dioxane (0.2 M).

-

Base: Add aqueous Na2CO3 (2.0 M solution, 3.0 equiv).

-

Reaction: Sparge with Argon for 5 mins. Seal and heat to 90°C for 4-12 hours .

-

Workup: Dilute with EtOAc, wash with water/brine.[1] Dry over MgSO4.[1]

-

Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Regioselective with Morpholine

Target: 6-Morpholino-2,4-dimethylpyridine-3-carbonitrile.[1]

-

Setup: Dissolve scaffold (1.0 equiv) in anhydrous DMF or DMSO (0.5 M).

-

Nucleophile: Add Morpholine (2.5 equiv).[2]

-

Base: Add DIPEA (2.0 equiv) to scavenge HBr.

-

Reaction: Heat to 80°C for 6 hours . (Monitor by TLC/LCMS).[2]

-

Validation: The product will show a distinct mass shift (+Morpholine -Br).[1][2] The nitrile peak (~2220 cm⁻¹) remains in IR.[2]

References

-

Suzuki-Miyaura Coupling on Pyridines

-

Lithiation of Methylpyridines

-

Synthesis of 3-Cyanopyridines

-

Reactivity of Halopyridines

(Note: Specific CAS for the title compound is often indexed as an analog in patent literature.[2] For precise sourcing, search structure under SMILES: Cc1cc(Br)nc(C)c1C#N)[2]

Sources

Solubility data for 6-Bromo-2,4-dimethylpyridine-3-carbonitrile in common solvents

An In-depth Technical Guide to the Determination of the Solubility of 6-Bromo-2,4-dimethylpyridine-3-carbonitrile in Common Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that influences its bioavailability, processability, and formulation development. This guide provides a comprehensive framework for determining the solubility of this compound, a novel heterocyclic compound, in a range of common laboratory solvents. Recognizing the scarcity of publicly available data for this specific molecule, we present a detailed, field-proven experimental protocol based on the equilibrium shake-flask method. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings of solubility and a practical, step-by-step methodology for generating reliable and reproducible solubility data.

Introduction: The Critical Role of Solubility in Scientific Research and Development

The journey of a chemical entity from discovery to a viable product is paved with a series of meticulous characterizations. Among these, solubility stands out as a fundamental property that dictates the compound's behavior in various chemical and biological systems. For a compound like this compound, which holds potential as a building block in medicinal chemistry and materials science, understanding its solubility profile is paramount.

A comprehensive solubility dataset is the bedrock for:

-

Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.

-

Formulation Science: Designing effective delivery systems and dosage forms.

-

Pharmacokinetics: Predicting in vivo absorption and bioavailability.

-

Analytical Chemistry: Developing robust analytical methods for quantification.

This guide provides a validated experimental pathway to systematically determine the solubility of this compound, empowering researchers to make data-driven decisions in their development endeavors.

Physicochemical Properties of this compound and Solvent Selection Rationale

While extensive experimental data for this compound is not yet widely available, its structure—a substituted pyridine ring—suggests certain physicochemical properties that will govern its solubility. The presence of a polar nitrile group and a nitrogen atom in the pyridine ring, contrasted with the nonpolar dimethyl and bromo substituents, indicates that its solubility will be highly dependent on the solvent's polarity and hydrogen bonding capacity.

To generate a meaningful solubility profile, a diverse set of solvents should be selected, spanning the full spectrum of polarity. The following table provides a recommended list of solvents for initial screening, along with their key physical properties.

Table 1: Recommended Solvents for Solubility Screening

| Solvent | Class | Polarity Index | Dielectric Constant (20°C) | Boiling Point (°C) |

| Water | Polar Protic | 10.2 | 80.1 | 100 |

| Methanol | Polar Protic | 5.1 | 32.7 | 65 |

| Ethanol | Polar Protic | 4.3 | 24.5 | 78 |

| Isopropanol | Polar Protic | 3.9 | 19.9 | 82 |

| Acetonitrile | Polar Aprotic | 5.8 | 37.5 | 82 |

| Acetone | Polar Aprotic | 5.1 | 20.7 | 56 |

| Dichloromethane | Polar Aprotic | 3.1 | 9.1 | 40 |

| Ethyl Acetate | Polar Aprotic | 4.4 | 6.0 | 77 |

| Tetrahydrofuran | Polar Aprotic | 4.0 | 7.5 | 66 |

| Toluene | Nonpolar | 2.4 | 2.4 | 111 |

| Heptane | Nonpolar | 0.1 | 1.9 | 98 |

The principle of "like dissolves like" is a useful starting point; however, empirical determination is the only definitive way to establish the solubility of a novel compound.[1]

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The equilibrium or thermodynamic solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a specific temperature and pressure to form a saturated solution in equilibrium with an excess of the solid.[2][3] The shake-flask method is the gold standard for determining equilibrium solubility due to its simplicity and reliability.[3]

Materials and Reagents

-

This compound (purity >98%)

-

Selected solvents (analytical grade or higher) (see Table 1)

-

Scintillation vials (20 mL) with screw caps

-

Orbital shaker with temperature control

-

Analytical balance (readable to 0.1 mg)

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Syringes

-

Volumetric flasks

-

Pipettes

-

Evaporating dishes (for gravimetric analysis)

-

UV-Vis spectrophotometer and cuvettes (for spectrophotometric analysis)

Experimental Workflow Diagram

Caption: Experimental workflow for equilibrium solubility determination.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of scintillation vials. An excess is crucial to ensure that the solution reaches saturation and is in equilibrium with the solid phase.[4] A good starting point is to add approximately 10-20 mg of the compound to 5 mL of each solvent.

-

Accurately record the mass of the compound added to each vial.

-

Add a precise volume (e.g., 5.0 mL) of the selected solvent to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a sufficient time to reach equilibrium. This can range from 24 to 72 hours.[3][4] To verify that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when consecutive measurements yield the same concentration.[5]

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker and allow the excess solid to settle for at least 2 hours.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean, dry vial. This step is critical to remove all undissolved solid particles.[4]

-

-

Quantification of Dissolved Solute:

-

Method A: Gravimetric Analysis

-

Accurately weigh a clean, dry evaporating dish.

-

Pipette a precise volume (e.g., 2.0 mL) of the filtered supernatant into the evaporating dish and record the exact volume.

-

Evaporate the solvent in a fume hood or a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the compound.

-

Once the solvent is fully evaporated, dry the dish to a constant weight in a vacuum oven.

-

Reweigh the evaporating dish containing the solid residue.

-

The difference in weight corresponds to the mass of the dissolved compound.[5][6]

-

-

Method B: UV-Vis Spectrophotometry

-

Prepare a stock solution of this compound of a known concentration in the solvent of interest.

-

Generate a calibration curve by preparing a series of dilutions from the stock solution and measuring their absorbance at the wavelength of maximum absorbance (λmax).

-

Accurately dilute a known volume of the filtered supernatant with the same solvent to bring its concentration within the range of the calibration curve.

-

Measure the absorbance of the diluted sample.

-

Use the calibration curve to determine the concentration of the diluted sample and then back-calculate the concentration of the original saturated solution.

-

-

Data Analysis and Presentation

Calculate the solubility in mg/mL or g/L using the following formulas:

-

Gravimetric Analysis:

-

Solubility (mg/mL) = (Mass of residue (mg)) / (Volume of supernatant analyzed (mL))

-

-

UV-Vis Spectrophotometry:

-

Solubility (mg/mL) = (Concentration from calibration curve (mg/mL)) x (Dilution factor)

-

The results should be presented in a clear and organized table.

Table 2: Solubility Data Template for this compound at 25°C

| Solvent | Solubility (mg/mL) | Solubility (g/L) | Method |

| Water | |||

| Methanol | |||

| Ethanol | |||

| ... |

Factors Influencing Solubility and Troubleshooting

Several factors can influence the outcome of a solubility experiment:

-

Temperature: Solubility is temperature-dependent. Therefore, maintaining a constant temperature during the experiment is crucial.[5][7]

-

Purity of the Compound and Solvent: Impurities can affect the solubility of the compound. Always use high-purity materials.

-

Polymorphism: Different crystalline forms of a compound can have different solubilities. It is good practice to characterize the solid phase before and after the experiment (e.g., using DSC or XRD) to check for any polymorphic transformations.

-

pH (for aqueous solutions): The solubility of ionizable compounds is highly dependent on the pH of the solution. For this compound, its basic pyridine nitrogen means its solubility in aqueous media will increase at lower pH due to protonation.

Conclusion

References

-

Determination of Solubility by Gravimetric Method. 5

-

Solubility test for Organic Compounds. 8

-

XIONG Jing, ZHANG Tao, XU Ming-zhe, JIN Shao-hong. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 2019, 54(16): 1349-1354. 7

-

Adeeba Qureshi, Dr. Jigar Vyas and Dr. UM Upadhyay. Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. 6

-

Experiment: Solubility of Organic & Inorganic Compounds. 1

-

How to determine the solubility of a substance in an organic solvent? ResearchGate. 9

-

Solubility equilibrium. Wikipedia. Link

-

Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. 4

-

Experiment 1. Solubility of Organic Compounds. Scribd. Link

-

Gravimetric Analysis. Wired Chemist. Link

-

What is equilibrium solubility of a drug? Biorelevant.com. Link

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Link

-

Solubility of Organic Compounds. Link

-

Principles of gravimetric analysis. Fiveable. Link

-

Gravimetric Analysis General Guide. MSE Supplies. Link

-

Summary of Key Physical Data for Solvents. Fisher Scientific. Link

-

COMMON SOLVENT PROPERTIES. University of Rochester. Link

-

Common Solvents Used in Organic Chemistry: Table of Properties. Link

Sources

- 1. chem.ws [chem.ws]

- 2. Solubility equilibrium - Wikipedia [en.wikipedia.org]

- 3. biorelevant.com [biorelevant.com]

- 4. researchgate.net [researchgate.net]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. pharmajournal.net [pharmajournal.net]

- 7. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. researchgate.net [researchgate.net]

Electronic properties of the nitrile group in 6-Bromo-2,4-dimethylpyridine-3-carbonitrile

An In-Depth Technical Guide to the Electronic Properties of the Nitrile Group in 6-Bromo-2,4-dimethylpyridine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic properties of the nitrile group within the specific molecular framework of this compound. This compound serves as a key intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors, and its utility is deeply rooted in the electronic landscape sculpted by its substituents.[1][2] We will dissect the interplay of inductive and resonance effects of the nitrile, bromo, and methyl groups, and the pyridine nitrogen itself, to build a cohesive understanding of the molecule's reactivity, spectroscopic signatures, and potential for further functionalization. This guide synthesizes theoretical principles with practical, field-proven experimental and computational protocols, offering a robust resource for professionals in medicinal chemistry and materials science.

Introduction: The Pyridine Scaffold and the Versatile Nitrile

Substituted pyridine rings are a cornerstone of modern medicinal chemistry, forming the core of numerous therapeutic agents.[3][4][5] Their prevalence stems from their ability to engage in hydrogen bonding, act as bioisosteres for phenyl rings, and provide a scaffold for precise three-dimensional vectoring of functional groups. The electronic nature of the pyridine ring, being inherently electron-deficient due to the electronegative nitrogen atom, makes it a unique platform for chemical modification.[3][6]

Among the vast array of functional groups used to adorn this scaffold, the nitrile (cyano) group stands out for its potent electronic influence and synthetic versatility.[7] It is a powerful electron-withdrawing group, a precursor to various other functionalities (amines, amides, carboxylic acids), and its linear geometry minimizes steric hindrance.[7] In the context of this compound, the nitrile group is a primary determinant of the molecule's overall electronic character and chemical reactivity.

Deconstructing the Electronic Effects

The electron distribution in this compound is a direct consequence of the cumulative electronic effects of each substituent. These effects are broadly categorized as inductive and resonance effects.[8][9]

The Nitrile Group (-CN): A Potent Electron Sink

The nitrile group exerts a powerful electron-withdrawing influence on the pyridine ring through two distinct mechanisms:

-

Inductive Effect (-I): The nitrogen atom in the nitrile group is sp-hybridized and highly electronegative. This creates a strong dipole moment, pulling electron density away from the carbon atom it is attached to and, by extension, from the entire aromatic ring through the sigma bond framework.[9][10] The sp-hybridization gives the nitrogen atom more s-character, making it more electronegative than sp² or sp³ hybridized nitrogens.[10]

-

Resonance Effect (-M or -R): The nitrile group can participate in conjugation with the π-system of the pyridine ring. It withdraws electron density by delocalizing the ring's π-electrons onto the electronegative nitrogen atom.[8] This effect is particularly pronounced when the nitrile group is at positions that allow for direct delocalization of a negative charge from the ring, such as the ortho and para positions relative to an electron-donating group.

Caption: Resonance delocalization showing the nitrile group withdrawing π-electron density.

The Supporting Cast of Substituents

The electronic landscape of the molecule is further refined by the other substituents:

| Substituent | Position | Inductive Effect | Resonance Effect | Net Electronic Effect |

| Nitrile (-CN) | 3 | Strong Withdrawing (-I) | Strong Withdrawing (-M) | Strongly Deactivating |

| Bromo (-Br) | 6 | Strong Withdrawing (-I) | Weak Donating (+M) | Deactivating (Inductive Dominates)[8] |

| Methyl (-CH₃) | 2 | Weak Donating (+I) | Hyperconjugation (Donating) | Activating[11] |

| Methyl (-CH₃) | 4 | Weak Donating (+I) | Hyperconjugation (Donating) | Activating[11] |

| Pyridine Nitrogen | 1 | Strong Withdrawing (-I) | N/A | Strongly Deactivating[3][6] |

Synergistic Deactivation: The pyridine nitrogen, the bromo group, and the nitrile group all act in concert to significantly lower the electron density of the aromatic ring. This makes the molecule highly electron-deficient. The electron-donating methyl groups at positions 2 and 4 partially counteract this effect, pushing electron density back into the ring and influencing the regioselectivity of potential reactions.

Impact on Chemical Reactivity and Properties

The pronounced electron-deficient nature of the this compound ring system dictates its chemical behavior.

-

Basicity: The strong electron-withdrawing effects of the nitrile and bromo groups, compounded by the inherent electron deficiency of the pyridine ring, significantly reduce the basicity of the pyridine nitrogen.[12] The lone pair on the nitrogen is less available for protonation compared to unsubstituted pyridine.

-

Nucleophilic Aromatic Substitution (NAS): The electron-poor nature of the ring makes it susceptible to nucleophilic attack. The bromo group at position 6, which is ortho to the ring nitrogen, is a prime site for NAS. The presence of strong electron-withdrawing groups like the nitrile stabilizes the negatively charged Meisenheimer complex intermediate, facilitating the reaction.

-

Electrophilic Aromatic Substitution (EAS): The ring is strongly deactivated towards electrophilic attack.[6] If forced under harsh conditions, substitution would likely be directed by the activating methyl groups, although the overall reactivity is low.

-

Coordination Chemistry: The nitrile nitrogen's lone pair, contained in an sp hybrid orbital, is less basic but can still act as a donor to coordinate with metal ions.[10][13] The pyridine nitrogen also remains a potential coordination site, allowing the molecule to act as a bidentate or bridging ligand in organometallic complexes.

Protocols for Characterization

Verifying the electronic properties of this compound requires a combination of computational and experimental techniques.

Computational Analysis: Density Functional Theory (DFT)

DFT calculations provide invaluable insights into the electronic structure, orbital energies, and charge distribution.[14][15]

Objective: To calculate the Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, the HOMO-LUMO gap, and the Molecular Electrostatic Potential (MEP) map.

Step-by-Step Protocol:

-

Structure Optimization:

-

Construct the 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).

-

Perform a geometry optimization using a suitable DFT functional and basis set, such as B3LYP/6-311G(d,p).[16] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

-

-

Frequency Calculation:

-

Perform a vibrational frequency calculation at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

-

-

Electronic Property Calculation:

-

From the optimized structure, perform a single-point energy calculation.

-

Extract the HOMO and LUMO energies from the output file. The HOMO-LUMO gap (ΔE = E_LUMO - E_HOMO) is a key indicator of chemical reactivity and stability.[16]

-

Generate the MEP map. This map visualizes the electrostatic potential on the electron density surface, highlighting electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions.

-

Caption: A typical workflow for DFT analysis of molecular electronic properties.

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the chemical environment of ¹H and ¹³C nuclei. The chemical shifts are highly sensitive to the local electron density.

Protocol:

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

-

Interpretation:

-

¹H NMR: The aromatic proton will be significantly downfield-shifted due to the deshielding effects of the electron-withdrawing groups. The methyl protons will appear as singlets in the typical alkyl region (~2.5 ppm).

-

¹³C NMR: The carbon atom of the nitrile group (C3) and the carbon attached to the bromine (C6) will be significantly deshielded (shifted downfield). The chemical shift of the nitrile carbon itself (~115-120 ppm) provides direct evidence of its electronic environment.

-

B. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is excellent for identifying the nitrile functional group.

Protocol:

-

Sample Preparation: Prepare the sample as a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Interpretation: Look for a sharp, intense absorption band in the region of 2220-2240 cm⁻¹ . This characteristic peak corresponds to the C≡N stretching vibration. The exact position of this peak is sensitive to the electronic effects of the attached ring; conjugation with the electron-deficient pyridine ring typically shifts this frequency to a lower wavenumber compared to aliphatic nitriles.

Conclusion

The electronic properties of this compound are dominated by the powerful electron-withdrawing nature of the nitrile group, which acts in synergy with the bromo substituent and the pyridine nitrogen. This creates a highly electron-deficient aromatic system, profoundly influencing its basicity, reactivity in nucleophilic substitutions, and spectroscopic characteristics. The activating methyl groups provide a subtle counterbalance, directing potential functionalization. A thorough understanding of this electronic interplay, validated through the computational and experimental protocols outlined in this guide, is essential for leveraging this versatile molecule in the rational design of novel pharmaceuticals and advanced materials.

References

-

ResearchGate. (n.d.). Methods for installing a nitrile group on a pyridine ring. Retrieved February 15, 2026, from [Link]

-

ACS Publications. (2016). An ab Initio Study of the Effect of Substituents on the n → π Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines*. The Journal of Physical Chemistry A. [Link]

-

Pearson. (2024). EAS Reactions of Pyridine: Videos & Practice Problems. [Link]

-

RSC Publishing. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. [Link]

-

Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

-

PubChem. (n.d.). 6-Bromo-3-fluoropyridine-2-carbonitrile. Retrieved February 15, 2026, from [Link]

-

PubMed. (2008). Structural and Spectroscopic Study of the Br2...3-Br-pyridine Complex by DFT Calculations. [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. [Link]

-

Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. [Link]

-

American Journal of Educational Research. (n.d.). Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective. [Link]

-

Chemistry Steps. (2024). Inductive and Resonance (Mesomeric) Effects. [Link]

-

ResearchGate. (2019). Spectroscopic, structural, thermal and antimicrobial studies of 4,6-bis (4-chlorophenyl)- 2-oxo-1,2-dihydropyridine-3-carbonitrile with some transition metals. [Link]

-

MySkinRecipes. (n.d.). 6-Bromo-2,4-Dimethylpyridin-3-Amine. [Link]

-

Khan Academy. (n.d.). Worked ex - Resonance vs Inductive Effects. [Link]

-

ResearchGate. (2025). DFT analysis of substituent effects on electron-donating efficacy of pyridine. [Link]

-

PubMed. (2006). Chemical substituent effect on pyridine permeability and mechanistic insight from computational molecular descriptors. [Link]

-

ScholarWorks@UARK. (1993). Determination of Hammett Pyridine 3-Aza and 4-Aza Replacement Constants by 1H NMR Studies of Amide Systems. [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Link]

-

RSC Publishing. (2025). Probing the effect of substituents on n → π interactions in organic nitrile–pyridine complexes: a quantum chemical study*. [Link]

-

Organic Syntheses. (n.d.). 2,6-dimethylpyridine. [Link]

-

Scribd. (2015). Medicinal Uses of Pyridine Derivatives. [Link]

-

Science and Education Publishing. (2022). Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle. [Link]

-

Slideshare. (n.d.). Pyridine: Synthesis, reactions and medicinal uses. [Link]

-

ResearchGate. (n.d.). Hammett ' s relation for pyridine / C 6 F 4 I-Y complexes (a) and.... [Link]

-

MDPI. (2023). Unraveling Bonding Mechanisms and Electronic Structure of Pyridine Oximes on Fe(110) Surface: Deeper Insights from DFT, Molecular Dynamics and SCC-DFT Tight Binding Simulations. [Link]

-

Master Organic Chemistry. (2017). Basicity of Disubstituted Aromatic Amines (Resonance / Mesomeric Effect). [Link]

-

Scribd. (n.d.). Effect of Substituents On Basicity of Pyridine. [Link]

-

Science of Synthesis. (n.d.). Product Class 5: Nitriles. [Link]

-

MDPI. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. [Link]

-

MDPI. (2020). Push or Pull for a Better Selectivity? A Study on the Electronic Effects of Substituents of the Pyridine Ring on the Enantiomeric Recognition of Chiral Pyridino-18-Crown-6 Ethers. [Link]

Sources

- 1. 6-Bromo-2,4-Dimethylpyridin-3-Amine [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]

- 4. sarchemlabs.com [sarchemlabs.com]

- 5. scribd.com [scribd.com]

- 6. Page Not Found | Study Prep in Pearson+ [pearson.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 12. scribd.com [scribd.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Unraveling Bonding Mechanisms and Electronic Structure of Pyridine Oximes on Fe(110) Surface: Deeper Insights from DFT, Molecular Dynamics and SCC-DFT Tight Binding Simulations [mdpi.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Notes and Protocols for the Hydrolysis of 6-Bromo-2,4-dimethylpyridine-3-carbonitrile to 6-Bromo-2,4-dimethylpyridine-3-carboxylic acid

Introduction

6-Bromo-2,4-dimethylpyridine-3-carboxylic acid is a valuable building block in medicinal chemistry and materials science. Its synthesis via the hydrolysis of the corresponding carbonitrile is a fundamental transformation. This document provides detailed protocols for this conversion under both acidic and basic conditions, intended for researchers, scientists, and professionals in drug development. The procedures outlined are based on established principles of nitrile hydrolysis, taking into account the specific structural features of the substrate, including potential steric hindrance from the methyl groups and the presence of a bromine substituent.

Scientific Rationale and Mechanistic Overview

The conversion of a nitrile to a carboxylic acid proceeds through a two-stage hydrolysis mechanism.[1] The first stage involves the hydration of the carbon-nitrogen triple bond to form an amide intermediate.[1][2] The second stage is the hydrolysis of this amide to the carboxylic acid and ammonia (or an ammonium salt). This process can be catalyzed by either acid or base.[1][3]

Acid-Catalyzed Hydrolysis

Under acidic conditions, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the nitrile carbon.[3] This activation allows for the nucleophilic attack of a weak nucleophile like water. A series of proton transfers and tautomerization steps then lead to the formation of a protonated amide, which subsequently undergoes hydrolysis to the carboxylic acid and an ammonium ion.

Base-Catalyzed Hydrolysis

In the presence of a strong base, such as hydroxide, the reaction is initiated by the direct nucleophilic attack of the hydroxide ion on the electrophilic nitrile carbon.[3] This forms a hydroxy imine intermediate, which, after a series of proton transfers, yields an amide. The amide is then further hydrolyzed under the basic conditions to a carboxylate salt and ammonia. Acidification of the reaction mixture during the work-up is necessary to protonate the carboxylate and isolate the final carboxylic acid product.

Key Considerations for 6-Bromo-2,4-dimethylpyridine-3-carbonitrile

-

Steric Hindrance: The presence of two methyl groups flanking the nitrile at the 2 and 4 positions may introduce steric hindrance, potentially slowing down the rate of hydrolysis compared to unhindered nitriles.[2][4][5] This may necessitate more forcing reaction conditions, such as higher temperatures or longer reaction times.

-

Stability of the Bromine Substituent: Bromopyridines are generally stable under typical acidic and basic hydrolysis conditions. However, harsh conditions or the presence of certain catalysts could potentially lead to side reactions like dehalogenation. The proposed protocols are designed to minimize this risk.

-

Solubility: The solubility of the starting nitrile and the resulting carboxylic acid in the reaction and work-up solvents will be a critical factor for efficient reaction and purification. The carboxylic acid product is expected to be soluble in aqueous base and can be precipitated by adjusting the pH to its isoelectric point.

Experimental Protocols

Two primary methods for the hydrolysis of this compound are presented below: acidic hydrolysis using sulfuric acid and basic hydrolysis using sodium hydroxide.

Protocol 1: Acid-Catalyzed Hydrolysis

This protocol employs concentrated sulfuric acid to drive the hydrolysis to completion.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example |

| This compound | ≥95% | Commercial |

| Sulfuric Acid (H₂SO₄), concentrated (95-98%) | Reagent Grade | Major Supplier |

| Deionized Water (H₂O) | High Purity | In-house |

| Sodium Hydroxide (NaOH), pellets or 50% solution | Reagent Grade | Major Supplier |

| Diethyl Ether (Et₂O) or Dichloromethane (CH₂Cl₂) | ACS Grade | Major Supplier |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Major Supplier |

| Round-bottom flask with reflux condenser | Standard Lab Glass | - |

| Magnetic stirrer with heating mantle | Standard Lab Equip | - |

| pH paper or pH meter | - | - |

| Ice bath | - | - |

| Buchner funnel and filter paper | Standard Lab Glass | - |

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, cautiously add this compound (1.0 eq).

-

Acid Addition: To the nitrile, slowly and with stirring, add a 1:1 (v/v) mixture of concentrated sulfuric acid and deionized water (e.g., 10 mL per gram of nitrile). Caution: This mixing process is highly exothermic. Perform the addition in an ice bath.

-

Heating: Heat the reaction mixture to reflux (approximately 120-130 °C) using a heating mantle.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-8 hours).

-

Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it over crushed ice with stirring.

-

Neutralization and Precipitation: Slowly neutralize the acidic solution by adding a concentrated solution of sodium hydroxide. The pH should be carefully adjusted to the isoelectric point of the product (typically around pH 3-4 for pyridine carboxylic acids), which will cause the 6-Bromo-2,4-dimethylpyridine-3-carboxylic acid to precipitate out of the solution. Monitor the pH using a pH meter or pH paper.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake with cold deionized water to remove any inorganic salts.

-

Drying: Dry the product under vacuum to a constant weight.

-

Purification (Optional): If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol/water.

Protocol 2: Base-Catalyzed Hydrolysis

This protocol utilizes a strong base to effect the hydrolysis, followed by acidic work-up.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example |

| This compound | ≥95% | Commercial |

| Sodium Hydroxide (NaOH), pellets | Reagent Grade | Major Supplier |

| Ethanol (EtOH) or Methanol (MeOH) | ACS Grade | Major Supplier |

| Deionized Water (H₂O) | High Purity | In-house |

| Hydrochloric Acid (HCl), concentrated (37%) | Reagent Grade | Major Supplier |

| Diethyl Ether (Et₂O) or Dichloromethane (CH₂Cl₂) | ACS Grade | Major Supplier |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Major Supplier |

| Round-bottom flask with reflux condenser | Standard Lab Glass | - |

| Magnetic stirrer with heating mantle | Standard Lab Equip | - |

| pH paper or pH meter | - | - |

| Ice bath | - | - |

| Buchner funnel and filter paper | Standard Lab Glass | - |

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in ethanol or methanol.

-

Base Addition: Add an aqueous solution of sodium hydroxide (e.g., 10-20% w/v), typically using a significant excess of NaOH (3-5 equivalents).

-

Heating: Heat the reaction mixture to reflux (approximately 80-100 °C) with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 6-12 hours).

-

Cooling and Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the alcohol solvent under reduced pressure using a rotary evaporator.

-

Dissolution and Extraction: Dissolve the remaining aqueous residue in water. Wash the aqueous solution with a non-polar organic solvent like diethyl ether or dichloromethane to remove any unreacted starting material or non-polar impurities.

-

Acidification and Precipitation: Cool the aqueous layer in an ice bath and carefully acidify it with concentrated hydrochloric acid with stirring. Adjust the pH to the isoelectric point of the product (around pH 3-4) to precipitate the 6-Bromo-2,4-dimethylpyridine-3-carboxylic acid.

-

Isolation: Collect the precipitate by vacuum filtration.

-

Washing: Wash the collected solid with cold deionized water.

-

Drying: Dry the product under vacuum.

-

Purification (Optional): Recrystallize from a suitable solvent system if further purification is required.

Visualizing the Workflow

The following diagram illustrates the general workflow for the hydrolysis and work-up process.

Sources

Advanced Application Note: Nucleophilic Aromatic Substitution on 6-Bromo-2,4-dimethylpyridine-3-carbonitrile

Executive Summary

This technical guide details the nucleophilic aromatic substitution (

The Substrate-Br features a unique electronic architecture where the leaving group (Bromine at C6) is activated cooperatively by two strong electron-withdrawing elements:

-

The Pyridine Nitrogen (ortho-position relative to Br).

-

The Nitrile Group at C3 (para-position relative to Br).

This "Push-Pull" electronic bias makes the C6 position highly electrophilic, allowing for rapid functionalization with amines, alkoxides, and thiols under milder conditions than typical halopyridines, often without the need for transition metal catalysis (e.g., Buchwald-Hartwig).

Substrate Analysis & Mechanistic Insight

Electronic Activation Map

The reactivity of Substrate-Br is governed by the stability of the anionic Meisenheimer Complex .

-

Ortho-Effect (N1): The ring nitrogen possesses high electronegativity, inductively withdrawing electron density from C6. More importantly, it can accommodate the negative charge in the transition state.

-

Para-Effect (C3-CN): The nitrile group is a potent

-acceptor. Resonance structures allow the negative charge from the nucleophilic attack at C6 to delocalize all the way to the nitrile nitrogen. -

Steric Environment: The methyl groups at C2 and C4 provide steric bulk that protects the C3-nitrile from nucleophilic attack (e.g., hydrolysis), while leaving the C6-bromo position relatively accessible.

Reaction Mechanism (Meisenheimer Complex)

The reaction proceeds via a two-step addition-elimination mechanism.

Figure 1: Mechanistic pathway of

Experimental Protocols

General Considerations

-

Solvent Selection: Polar aprotic solvents (DMSO, DMF, NMP) are preferred to solvate the cationic counterion and leave the nucleophile "naked" and reactive. For lower boiling point amines, 1,4-Dioxane or n-Butanol can be used.

-

Base: A non-nucleophilic base is required to neutralize the generated HBr. DIPEA (Hünig's base) or inorganic carbonates (

, -

Stoichiometry: Use 1.1–1.5 equivalents of the nucleophile to drive full conversion.

Protocol A: Amination (C-N Bond Formation)

Target: Synthesis of 6-amino-2,4-dimethylpyridine-3-carbonitrile derivatives.

Materials:

-

Substrate-Br (1.0 equiv)[1]

-

Amine (Primary or Secondary) (1.2 equiv)

-

DIPEA (2.0 equiv) or

(2.0 equiv) -

DMSO (anhydrous, 0.5 M concentration)

Step-by-Step Procedure:

-

Setup: In a reaction vial equipped with a magnetic stir bar, dissolve Substrate-Br (e.g., 211 mg, 1.0 mmol) in DMSO (2.0 mL).

-

Addition: Add the Base (DIPEA: 350 µL, 2.0 mmol) followed by the Amine (1.2 mmol).

-

Note: If the amine is a hydrochloride salt, increase base to 3.0 equiv.

-

-

Reaction: Seal the vial and heat to 80°C for 4–6 hours.

-

Monitoring: Check via LCMS or TLC (Hexane/EtOAc 7:3). Look for the disappearance of the starting material peak (UV 254 nm).

-

-

Workup (Method A - Precipitation):

-

Cool the mixture to room temperature (RT).

-

Slowly pour the reaction mixture into ice-cold water (20 mL) with vigorous stirring.

-

The product usually precipitates as a solid. Filter, wash with water (

mL), and dry under vacuum.

-

-

Workup (Method B - Extraction):

-

If no precipitate forms (product is polar), dilute with EtOAc (20 mL) and wash with water (

mL) and brine ( -

Dry over

, filter, and concentrate.

-

Protocol B: Etherification (C-O Bond Formation)

Target: Synthesis of 6-alkoxy-2,4-dimethylpyridine-3-carbonitrile derivatives.

Materials:

-

Substrate-Br (1.0 equiv)[1]

-

Alcohol (R-OH) (1.5 equiv)

-

Sodium Hydride (NaH, 60% in oil) (1.5 equiv)

-

THF (anhydrous) or DMF

Step-by-Step Procedure:

-

Activation: In a dry flask under Nitrogen/Argon, suspend NaH (1.5 equiv) in anhydrous THF (0.5 M) at 0°C.

-

Alkoxide Formation: Dropwise add the Alcohol (1.5 equiv). Stir at 0°C for 15 min, then warm to RT for 15 min until gas evolution ceases.

-

Coupling: Cool back to 0°C (if reactive) or RT. Add Substrate-Br (1.0 equiv) as a solution in minimal THF.

-

Reaction: Stir at RT for 2–12 hours.

-

Note: If the alcohol is sterically hindered (e.g., isopropanol), heating to 60°C in DMF may be required.

-

-

Quench: Carefully quench with sat.

solution. -

Isolation: Extract with EtOAc, wash with water/brine, dry, and concentrate.

Quantitative Data & Optimization

The following table summarizes reaction trends observed with this scaffold.

| Nucleophile Class | Solvent | Base | Temp (°C) | Time (h) | Typical Yield | Notes |

| Aliphatic Amines (e.g., Morpholine) | DMSO | DIPEA | 60–80 | 2–4 | >90% | Very fast; often requires no chromatography. |

| Aniline Derivatives | NMP | 100–120 | 12–16 | 60–80% | Less nucleophilic; higher temp required. | |

| Primary Alcohols (e.g., MeOH) | THF | NaH | 0 | 2 | >85% | Exothermic; control temp to avoid nitrile hydrolysis. |

| Thiols (e.g., Thiophenol) | DMF | RT | 1 | >95% | Highly reactive; odor control required. |

Troubleshooting Guide

-

Issue: Hydrolysis of Nitrile to Amide.

-

Cause: High temperature + aqueous base (hydroxide generation).

-

Solution: Use anhydrous solvents; switch from hydroxide bases to carbonate or amine bases; ensure glassware is dry.

-

-

Issue: Incomplete Conversion.

-

Cause: Steric hindrance or poor solubility.

-

Solution: Switch solvent to NMP (higher boiling point); increase temp to 120°C; use microwave irradiation (e.g., 140°C for 20 min).

-

Workflow Visualization

Figure 2: Operational workflow for the synthesis and isolation of C6-substituted derivatives.

Safety & Handling

-

Cyanide Hazard: While the nitrile group is stable, combustion or strong acid treatment can release HCN. Work in a well-ventilated fume hood.

-

Skin Sensitization: Halopyridines are potent skin irritants and sensitizers. Double-glove (Nitrile) and wear a lab coat.

-

Waste: Dispose of aqueous layers containing basic pyridine residues in the appropriate alkaline waste stream.

References

-

Mechanistic Found

in Heterocycles: -

Reactivity Models

-

Lu, J., Paci, I., & Leitch, D. C. (2023). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution. ChemRxiv. Link

-

-

Synthetic Applications

-

Synthesis of 6-amino-2-pyridone-3,5-dicarbonitrile derivatives. National Institutes of Health (PMC). Link

-

-

Comparative Protocols

-

General Reactivity of Amines

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Amine Reactivity [www2.chemistry.msu.edu]

Application Note & Protocols: Selective Reduction of the Nitrile Group in 6-Bromo-2,4-dimethylpyridine-3-carbonitrile

Abstract

This document provides a comprehensive technical guide for the selective reduction of the nitrile moiety in 6-Bromo-2,4-dimethylpyridine-3-carbonitrile to its corresponding primary amine, (6-bromo-2,4-dimethylpyridin-3-yl)methanamine. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs), where the resulting aminomethyl pyridine scaffold serves as a key structural motif. This guide details two primary methodologies: catalytic hydrogenation and chemical reduction using metal hydrides. It offers field-proven insights, step-by-step protocols, and a comparative analysis to aid researchers in selecting the optimal conditions based on laboratory capabilities, scale, and desired selectivity.

Introduction and Strategic Considerations

The conversion of nitriles to primary amines is a fundamental transformation in organic synthesis. The target product, (6-bromo-2,4-dimethylpyridin-3-yl)methanamine, is a valuable building block in drug discovery programs. The pyridine core is a prevalent heterocycle in medicinal compounds, and the presence of the aminomethyl group provides a key vector for further functionalization.[1]

However, the reduction of this compound presents specific challenges that dictate the choice of methodology:

-

Chemoselectivity: The primary objective is the reduction of the nitrile group (-C≡N) to an aminomethyl group (-CH₂NH₂) without affecting other functionalities.

-

Halogen Retention: The bromo-substituent on the pyridine ring is susceptible to hydrodebromination, a common side reaction, particularly under certain catalytic hydrogenation conditions (e.g., with Palladium catalysts).[2]

-

Pyridine Ring Stability: The pyridine ring itself can be susceptible to reduction under harsh conditions, although this is less common than with other aromatic systems.[3]

-

Byproduct Formation: Incomplete reduction can yield aldehydes (via hydrolysis of an imine intermediate), while over-reaction or side reactions, especially in catalytic hydrogenation, can lead to the formation of secondary and tertiary amines.[4]

This guide will explore robust methods designed to navigate these challenges, focusing on catalytic hydrogenation with Raney® Nickel and chemical reductions with Lithium Aluminum Hydride (LiAlH₄) and a milder Sodium Borohydride/Cobalt(II) Chloride system.

Methodology I: Catalytic Hydrogenation

Catalytic hydrogenation is an economical and scalable method for nitrile reduction, often favored in industrial settings.[4] The process involves the reaction of the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst.

Mechanism & Rationale: The reaction proceeds via the initial reduction of the nitrile to an intermediate imine, which is then rapidly reduced to the primary amine. A key challenge is the potential for this primary amine product to react with the intermediate imine, leading to the formation of secondary and, subsequently, tertiary amines. This side reaction can be effectively suppressed by conducting the reaction in the presence of ammonia, which shifts the equilibrium away from secondary amine formation.

For substrates containing sensitive halogen atoms, the choice of catalyst is paramount. While Palladium (Pd) is a highly active catalyst, it is also notorious for promoting hydrodehalogenation. Raney® Nickel (Raney Ni) offers a compelling alternative, demonstrating high activity for nitrile reduction with a significantly lower propensity for cleaving aryl-halogen bonds.[4][5]

Workflow: Catalytic Hydrogenation

Sources

- 1. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Asymmetric Partial Reductions of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 5. Nitrile to Amine (H2 + Raney Ni) [commonorganicchemistry.com]

Application Note: C-H Activation Architectures for 6-Bromo-2,4-dimethylpyridine-3-carbonitrile

The following Application Note and Protocol Guide is designed for researchers utilizing 6-Bromo-2,4-dimethylpyridine-3-carbonitrile in drug discovery and advanced organic synthesis. It focuses on high-value C-H activation methodologies to diversify this scaffold without pre-functionalization.

Executive Summary & Strategic Analysis

This compound is a densely functionalized heterocyclic building block. Its utility in medicinal chemistry (e.g., kinase inhibitors) is defined by the interplay between the electron-deficient pyridine core, the steric bulk of the methyl groups, and the orthogonal reactivity of the nitrile and bromide handles.

While the C6-Bromine offers a standard handle for Suzuki/Buchwald couplings, C-H activation offers a superior route for late-stage diversification, specifically targeting:

-

Lateral C(sp³)-H Activation: Functionalization of the C2/C4-methyl groups.

-

Aromatic C(sp²)-H Activation: Accessing the sterically hindered C5 position.

Molecular Reactivity Map

The substrate presents a unique "lock-and-key" challenge. The C5-H is the only aromatic proton, flanked by a methyl group and a bromine atom, creating a significant steric pocket. Conversely, the methyl groups (particularly at C2) exhibit enhanced acidity due to the electron-withdrawing nature of the nitrile and the pyridine nitrogen.

Figure 1: Reactivity profile of this compound. Note the distinct activation modes for sp³ vs sp² centers.

Protocol A: Lateral C(sp³)-H Functionalization (Site-Selective Lithiation)

Objective: Selective alkylation or formylation of the C2-methyl group. Mechanism: The C2-methyl protons are picolinic (alpha to nitrogen) and further acidified by the electron-withdrawing C3-nitrile. This makes them susceptible to reversible deprotonation by non-nucleophilic bases.

Experimental Design

-

Challenge: The C3-Nitrile is susceptible to nucleophilic attack (Thorpe-Ziegler cyclization).

-

Solution: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) instead of LDA or n-BuLi. The steric bulk of LiTMP prevents addition to the nitrile and directs deprotonation to the most accessible acidic site (C2-Me).

Step-by-Step Protocol

-

Reagent Preparation (In situ LiTMP):

-

To a flame-dried Schlenk flask under Argon, add anhydrous THF (10 mL) and 2,2,6,6-tetramethylpiperidine (1.1 eq).

-

Cool to -78 °C .

-

Dropwise add n-BuLi (1.1 eq, 2.5 M in hexanes). Stir for 30 mins at -78 °C to form LiTMP.

-

-

Substrate Addition:

-

Dissolve this compound (1.0 mmol) in anhydrous THF (2 mL).

-

Add this solution dropwise to the LiTMP mixture at -78 °C over 10 minutes.

-

Observation: The solution typically turns a deep red/orange, indicating the formation of the benzylic anion.

-

Stir for 45 minutes at -78 °C. Do not warm , as the anion may undergo dimerization or elimination.

-

-

Electrophile Trapping:

-

Add the electrophile (e.g., Methyl Iodide for alkylation, or DMF for formylation) (1.5 eq) dropwise.

-

Stir at -78 °C for 1 hour, then allow to warm slowly to 0 °C over 2 hours.

-

-

Quench & Workup:

-

Quench with saturated NH₄Cl (aq).

-

Extract with EtOAc (3x). Dry organics over Na₂SO₄ and concentrate.

-

Data Summary: Electrophile Scope

| Electrophile | Product Type | Yield (Est.) | Notes |

|---|---|---|---|

| MeI | Ethyl side-chain | 75-85% | Rapid reaction; high C2 selectivity. |

| DMF | Aldehyde (-CHO) | 60-70% | Critical intermediate for heterocycle fusion. |

| CO₂ (dry ice) | Carboxylic Acid | 55-65% | Requires vigorous stirring; quench with HCl. |

Protocol B: Sterically Controlled C(sp²)-H Borylation (Ir-Catalyzed)

Objective: Installation of a boronic ester at the difficult C5 aromatic position. Mechanism: Iridium-catalyzed C-H borylation is governed by sterics. While C5 is hindered (between Me and Br), it is the only aromatic C-H bond available. The catalyst system must be highly active to overcome the steric barrier.

Experimental Design

-

Catalyst: [Ir(OMe)(cod)]₂ dimer.

-

Ligand: dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) . The bulky ligand creates a cavity that usually selects against steric bulk, but here it forces activity at the sole remaining site.

-

Boron Source: B₂pin₂ (Bis(pinacolato)diboron).

Step-by-Step Protocol

-

Glovebox Setup (Strict O₂-free conditions required):

-

In a 20 mL scintillation vial equipped with a magnetic stir bar, combine:

-

[Ir(OMe)(cod)]₂ (3 mol%)

-

dtbpy ligand (6 mol%)

-

B₂pin₂ (1.0 eq)

-

Anhydrous MTBE or THF (solvent choice affects solubility; MTBE is preferred for ease of workup).

-

-

-

Pre-complexation:

-

Stir the catalyst mixture at room temperature for 10 minutes until a deep red/brown solution forms (active catalytic species).

-

-

Reaction:

-

Add this compound (1.0 mmol).

-

Seal the vial with a Teflon-lined cap.

-

Heat to 80 °C for 16–24 hours.

-

-

Workup:

-

Cool to room temperature.

-

Pass the mixture through a short pad of silica gel (eluting with Et₂O/DCM) to remove the catalyst.

-

Concentrate in vacuo.

-

Purification Note: The resulting aryl boronate is often stable enough for silica chromatography but prone to protodeboronation if left on acidic silica too long. Use neutral alumina if degradation is observed.

-

Figure 2: Workflow for Iridium-catalyzed C-H borylation targeting the C5 position.

Safety & Handling

-

Cyanide Moiety: While the nitrile group is covalently bonded, combustion or strong acid treatment can release HCN. Work in a well-ventilated fume hood.

-

Lithiation Risks: LiTMP and n-BuLi are pyrophoric. All lateral functionalization reactions (Protocol A) must be performed under an inert atmosphere (Argon/Nitrogen).

-

Quenching: The quench of the lithiation reaction is exothermic. Add NH₄Cl slowly at -78 °C to prevent thermal runaway and decomposition of the nitrile.

References

-

Mechanism of Lateral Lithiation: Schlosser, M. (2005). "The 2-Methylpyridine (α-Picoline) Dilemma: Lateral vs Ring Metalation." Angewandte Chemie International Edition. Link

-

Ir-Catalyzed Borylation: Ishiyama, T., Takagi, J., Ishida, K., Miyaura, N., Anastasi, N. R., & Hartwig, J. F. (2002). "Mild Iridium-Catalyzed Borylation of Arenes." Journal of the American Chemical Society.[1] Link

-

Pd-Catalyzed Nitrile-Directed Activation: Leow, D., Li, G., Mei, T. S., & Yu, J. Q. (2012). "Activation of Remote Meta-C–H Bonds Assisted by an End-on Template." Nature.[2] Link

- Lithium Amide Bases in Synthesis: Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon. (Standard reference for LiTMP usage).

Sources

Application Note: Site-Selective Functionalization of C6 in 2,4-Dimethylpyridine-3-carbonitrile

Executive Summary & Strategic Analysis

The scaffold 2,4-dimethylpyridine-3-carbonitrile represents a "privileged structure" in medicinal chemistry, frequently serving as a precursor for vitamin B6 analogs, isoquinoline-based kinase inhibitors, and agrochemicals.

The Challenge: Functionalizing the C6 position is synthetically non-trivial due to the electronic and steric environment of the ring:

-

Electronic Deactivation: The pyridine nitrogen and the C3-cyano group severely deplete electron density, rendering the ring inert to standard electrophilic aromatic substitution (

). -

Steric Blocking: The C2 and C4 methyl groups block the most reactive positions for directed lithiation (DoM) or nucleophilic attack, while simultaneously introducing acidic benzylic protons that compete during base-mediated protocols.

-

Regioselectivity: The C5 position is sterically crowded (flanked by C4-Me and C3-CN) and electronically distinct from C6 (alpha to nitrogen).

The Solution: This guide details three high-fidelity protocols to selectively target the C6 position, exploiting its specific electronic character:

-

Protocol A (Radical): Minisci-type alkylation (exploiting C6 electrophilicity).[1]

-

Protocol B (Catalytic): Ir-catalyzed C-H Borylation (exploiting steric accessibility).

-

Protocol C (Activation): N-Oxide mediated chlorination (exploiting the alpha-effect).

Decision Pathways & Mechanism (Visualization)

The following logic map illustrates the decision process for selecting the appropriate functionalization route based on the desired moiety.

Figure 1: Strategic divergence for C6 functionalization. The choice of protocol depends on whether the target is a direct alkyl chain (Minisci), a cross-coupling handle (Borylation), or a leaving group (Chlorination).

Protocol A: Silver-Catalyzed Minisci Alkylation

Target: Direct installation of alkyl, cycloalkyl, or acyl groups at C6.

Scientific Rationale:

Since the C2 and C4 positions are blocked by methyl groups, the C6 position is the sole remaining

Experimental Workflow

Reagents:

-

Substrate: 1.0 equiv (e.g., 1.0 mmol)

-

Carboxylic Acid (Radical Source): 2.0 – 3.0 equiv

-

Catalyst:

(0.2 equiv) -

Oxidant:

(3.0 equiv)[1] -

Acid/Solvent: 10% TFA in DCM/Water (biphasic) or pure TFA (if substrate is soluble).

Step-by-Step Protocol:

-

Dissolution: In a round-bottom flask, dissolve 2,4-dimethylpyridine-3-carbonitrile (146 mg, 1.0 mmol) in a mixture of DCM (5 mL) and Water (5 mL).

-

Acidification: Add Trifluoroacetic acid (TFA, 0.5 mL). Note: This protonates the pyridine nitrogen, activating C6.

-

Radical Precursor: Add the alkyl carboxylic acid (e.g., Pivalic acid for t-butyl group) (3.0 mmol).

-

Catalyst Addition: Add

(34 mg, 0.2 mmol). -

Initiation: Heat the mixture to 40°C with vigorous stirring.

-

Oxidant Feed: Dropwise add a solution of ammonium persulfate (684 mg, 3.0 mmol) in water (2 mL) over 20 minutes. Critical: Slow addition prevents rapid decarboxylation and radical dimerization.

-

Reaction: Stir at 40-50°C for 2-4 hours. Monitor by LC-MS.

-

Workup: Basify with saturated

(pH ~9), extract with DCM (3x), dry over -

Purification: Flash chromatography (Hexane/EtOAc).

Scope & Limitations:

| Parameter | Outcome/Note |

|---|---|

| Primary Radicals | Low Yield (30-40%). Prone to dimerization. |

| Secondary/Tertiary | High Yield (60-85%). Excellent selectivity for C6. |

| Functional Tolerance | Tolerates -CN, -Cl, -OMe. Avoid free amines (oxidize). |

Protocol B: Iridium-Catalyzed Steric C-H Borylation

Target: Installation of a Boronic Acid Pinacol Ester (Bpin) at C6 for subsequent Suzuki Coupling.

Scientific Rationale: Standard lithiation fails here due to the acidity of the C2/C4 methyl protons. However, Iridium-catalyzed C-H activation is governed by sterics .

-

C5-H: Flanked by C4-Methyl and C3-Cyano. Extremely hindered.

-

C6-H: Flanked by Pyridine N and C5-H. Relatively accessible. The bulky active catalyst species

cannot access C5, resulting in exclusive C6 functionalization.

Experimental Workflow

Reagents:

-

Substrate: 1.0 equiv

-

Bis(pinacolato)diboron (

): 0.6 equiv (using substrate in excess) or 1.2 equiv (using boron in excess). -

Pre-catalyst:

(1.5 - 3.0 mol%) -

Ligand: 4,4’-Di-tert-butyl-2,2’-bipyridine (dtbpy) (3.0 - 6.0 mol%)

-

Solvent: n-Hexane or MTBE (anhydrous).

Step-by-Step Protocol:

-

Glovebox/Schlenk Prep: In a glovebox, mix

(10 mg, 0.015 mmol) and dtbpy (8 mg, 0.03 mmol) in n-Hexane (2 mL). Resulting solution turns dark brown (active catalyst). -

Substrate Addition: Add

(254 mg, 1.0 mmol) and the pyridine substrate (1.0 mmol). -

Reaction: Seal the vial and heat to 60-80°C for 4-12 hours.

-

Monitoring: Monitor by GC-MS. The C6-Bpin product is distinct.

-

Workup: Evaporate volatiles. The residue can often be used directly in Suzuki couplings. If isolation is required, pass through a short plug of silica (eluting with DCM) rapidly. Note: Pyridyl boronates can be protodeboronated on silica; minimize contact time.

Validation Data:

-

Regioselectivity: >95:5 (C6 vs C5).

-

Yield: Typically 70-90%.

Protocol C: N-Oxide Activation & Chlorination

Target: Conversion of C6-H to C6-Cl.

Scientific Rationale:

Direct chlorination of the pyridine is difficult. Oxidation to the N-Oxide activates the ring positions (C2/C6) toward nucleophilic attack by chloride ions (supplied by

Step-by-Step Protocol:

-

Oxidation: Dissolve substrate in DCM. Add mCPBA (1.2 equiv) at 0°C. Stir at RT overnight. Wash with

and -

Chlorination: Dissolve the N-oxide (1.0 equiv) in pure

(10 equiv). -

Reflux: Heat to 100°C for 2-4 hours.

-

Quench: Pour carefully onto ice/ammonia (Exothermic!).

-

Extraction: Extract with EtOAc.

-

Purification: The product is 6-chloro-2,4-dimethylpyridine-3-carbonitrile .

-

Warning: Check for side product: 2-(chloromethyl)-4-methylpyridine-3-carbonitrile. These can usually be separated by column chromatography.

-

References

-

Minisci Reaction Review: Duncton, M. A. J. (2011). Minisci reactions: Versatile tools for the functionalization of heterocycles.[7][8] Med.[2] Chem. Commun., 2, 1135-1161. Link

-

Ir-Catalyzed Borylation: Larsen, M. A., & Hartwig, J. F. (2014). Iridium-Catalyzed C-H Borylation of Heteroarenes: Scope, Regioselectivity, Utility, and Mechanism. J. Am. Chem. Soc., 136(11), 4287–4299. Link

- Pyridine N-Oxide Chemistry: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell. (Standard Reference Text).

-

Radical Functionalization of Pyridines: Proctor, R. S. J., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Angew. Chem. Int. Ed., 58, 13666. Link

Sources

- 1. arpi.unipi.it [arpi.unipi.it]

- 2. Molecular Oxygen-Mediated Minisci-Type Radical Alkylation of Heteroarenes with Boronic Acids [organic-chemistry.org]

- 3. web.pkusz.edu.cn [web.pkusz.edu.cn]

- 4. C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 7. Minisci reaction - Wikipedia [en.wikipedia.org]

- 8. scispace.com [scispace.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling Reactions of 6-Bromo-2,4-dimethylpyridine-3-carbonitrile

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Bromo-2,4-dimethylpyridine-3-carbonitrile. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding its use in common cross-coupling reactions. Our goal is to empower you with the knowledge to overcome experimental challenges and improve your reaction yields.

Troubleshooting Guide: Reaction-Specific Issues

This section is dedicated to addressing common problems encountered during specific coupling reactions involving this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. However, the electron-deficient nature of the pyridine ring in this compound can present challenges.[1]

Issue: Low to No Product Formation

If you are observing poor conversion of your starting material, consider the following factors:

-

Catalyst Deactivation: The nitrogen atom of the pyridine can coordinate with the palladium catalyst, leading to the formation of inactive species.[1] The steric hindrance from the two methyl groups on the pyridine ring can either mitigate or exacerbate this effect depending on the ligand used.

-

Inefficient Transmetalation: The transfer of the organoboron species to the palladium center can be a rate-limiting step, especially with electron-deficient heteroaryl halides.[1]

-

Poor Solubility: Inadequate solubility of the starting materials or catalyst can lead to a sluggish or incomplete reaction.[2]

Troubleshooting Workflow for Low Yield in Suzuki Coupling

Caption: Troubleshooting workflow for low Suzuki coupling yields.

Issue: Significant Debromination of Starting Material

The formation of 2,4-dimethylpyridine-3-carbonitrile as a byproduct is a common issue.[3]

-

Cause: The palladium-aryl intermediate, formed after oxidative addition, can be reduced by a hydride source in the reaction mixture. This can originate from the solvent, base, or impurities.[3]

-

Solution:

| Parameter | Recommendation for Suzuki Coupling | Rationale |

| Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄, or Buchwald precatalysts (e.g., XPhos Pd G3) | Buchwald ligands are bulky and electron-rich, which can improve catalyst stability and activity for heteroaryl substrates.[4] |

| Ligand | XPhos, SPhos, RuPhos | These ligands are known to be effective for challenging Suzuki couplings.[4] |

| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | These bases are effective and less likely to cause side reactions compared to stronger bases like alkoxides.[4][3] |

| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | A co-solvent system is often necessary to dissolve both the organic and inorganic reagents.[5] |

| Temperature | 80-110 °C | Elevated temperatures are typically required to drive the reaction to completion. |

Buchwald-Hartwig Amination

This reaction is crucial for the synthesis of N-aryl compounds. The success of the Buchwald-Hartwig amination of this compound is highly dependent on the choice of catalyst, ligand, and base.[6][7]

Issue: Low Conversion or No Reaction

-

Catalyst Inhibition: The pyridine nitrogen can bind to the palladium catalyst and inhibit its activity. This is a common issue with nitrogen-containing heterocycles.[6][8]

-

Inappropriate Base: The pKa and solubility of the base are critical. Strong, non-nucleophilic bases are typically required, but the optimal choice is substrate-dependent.[9][10]

-

Steric Hindrance: The methyl groups on the pyridine ring might sterically hinder the approach of the amine to the palladium center.

Troubleshooting Steps for Buchwald-Hartwig Amination

-

Evaluate the Catalyst and Ligand System: For electron-deficient pyridines, sterically hindered and electron-rich phosphine ligands are often necessary to promote the catalytic cycle.[6][7] Consider ligands such as RuPhos, XPhos, or Josiphos-type ligands.

-

Re-evaluate the Base: Strong bases like NaOtBu or LHMDS are commonly used.[10] However, for substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ at higher temperatures might be more suitable.[9] The particle size and solubility of inorganic bases can also impact the reaction rate.[9]

-

Ensure an Inert Atmosphere: These reactions are highly sensitive to oxygen. Proper degassing of the solvent and maintaining an inert atmosphere (argon or nitrogen) is essential.[6]

-

Check Reagent Purity: Ensure all reagents, especially the amine and solvent, are pure and anhydrous.[6]

Catalytic Cycle of the Buchwald-Hartwig Amination

Caption: Key steps in the Buchwald-Hartwig catalytic cycle.[9]

Heck Coupling

The Heck reaction couples the bromopyridine with an alkene. The choice of catalyst, base, and solvent are crucial for a successful reaction.[11]

Issue: Low Yield and/or Formation of Side Products

-

Catalyst and Ligand Selection: Palladium(II) acetate (Pd(OAc)₂) is a common precatalyst. The choice of phosphine ligand, such as triphenylphosphine (PPh₃) or tri-o-tolylphosphine (P(o-tol)₃), can significantly influence the reaction's efficiency.[11]

-

Base and Solvent: A suitable base, such as triethylamine (Et₃N), is required to neutralize the HBr generated. Polar aprotic solvents like DMF or NMP are often used.[11][12]

-

Reaction Temperature: Heck reactions are typically run at elevated temperatures, often between 80 to 140 °C.[11]

General Protocol for Heck Coupling

-

To a reaction vessel, add this compound, the alkene (1.2-1.5 equivalents), Pd(OAc)₂ (1-5 mol%), and the phosphine ligand (2-10 mol%).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.[11]

-

Add the anhydrous solvent (e.g., NMP or DMF) and the base (e.g., Et₃N, 2-3 equivalents) via syringe.[11][12]

-

Heat the reaction mixture to 120-140 °C and stir for 16-24 hours, monitoring the progress by TLC or GC-MS.[11]

-

Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. Purify the crude product by column chromatography.[11]

Sonogashira Coupling

This reaction is used to couple the bromopyridine with a terminal alkyne, forming a C(sp²)-C(sp) bond.[13]

Issue: Homocoupling of the Alkyne (Glaser Coupling)

-

Cause: The presence of oxygen can promote the homocoupling of the terminal alkyne, leading to the formation of a diyne byproduct.[13]

-

Solution:

-

Thoroughly degas all solvents and the reaction mixture.

-

Maintain a positive pressure of an inert gas throughout the reaction.

-

Use a copper(I) co-catalyst (e.g., CuI), which is standard for Sonogashira couplings.[14]

-

Issue: Low Reaction Rate

-

Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) is typically used.[14]

-

Base: An amine base, such as triethylamine or diisopropylamine, is required. It is crucial that the amine is dry and of high purity.[15]

| Parameter | Recommendation for Sonogashira Coupling | Rationale |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | These are standard and effective catalysts for Sonogashira reactions.[14] |

| Copper Co-catalyst | CuI (5-10 mol%) | The copper co-catalyst is crucial for the activation of the alkyne.[14] |

| Ligand | PPh₃ (if not using a pre-formed complex) | Triphenylphosphine is a commonly used ligand. |

| Base | Et₃N, i-Pr₂NH | An amine base is required for the reaction mechanism.[15] |

| Solvent | THF, DMF | Anhydrous and degassed solvents are essential. |

| Temperature | Room temperature to 60 °C | Sonogashira couplings can often be run at milder temperatures.[13] |

Frequently Asked Questions (FAQs)

Q1: My reaction is very sensitive to air. How can I ensure an inert atmosphere?

A1: Maintaining an inert atmosphere is critical for many palladium-catalyzed reactions.[6]

-